molecular formula C13H9F2NO B15067069 1-(Difluoromethoxy)naphthalene-6-acetonitrile

1-(Difluoromethoxy)naphthalene-6-acetonitrile

Cat. No.: B15067069
M. Wt: 233.21 g/mol
InChI Key: JGNCUHRGWGKBFG-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-6-acetonitrile is an organic compound with the molecular formula C13H9F2NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a difluoromethoxy group and an acetonitrile group

Preparation Methods

The synthesis of 1-(Difluoromethoxy)naphthalene-6-acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the difluoromethoxy and acetonitrile groups.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.

    Introduction of Acetonitrile Group: The acetonitrile group is introduced via a reaction with a nitrile compound under appropriate conditions.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(Difluoromethoxy)naphthalene-6-acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-6-acetonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological pathways and interactions due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-6-acetonitrile involves its interaction with molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The acetonitrile group can also play a role in the compound’s overall chemical behavior and interactions.

Comparison with Similar Compounds

1-(Difluoromethoxy)naphthalene-6-acetonitrile can be compared with other similar compounds, such as:

    1-(Difluoromethoxy)naphthalene-4-acetonitrile: Similar structure but with the acetonitrile group at a different position.

    1-(Difluoromethoxy)naphthalene-8-acetonitrile: Another positional isomer with different chemical properties.

    1-(Difluoromethoxy)naphthalene-6-carboxylic acid: Contains a carboxylic acid group instead of an acetonitrile group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

2-[5-(difluoromethoxy)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H9F2NO/c14-13(15)17-12-3-1-2-10-8-9(6-7-16)4-5-11(10)12/h1-5,8,13H,6H2

InChI Key

JGNCUHRGWGKBFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC#N)C(=C1)OC(F)F

Origin of Product

United States

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